Enduracidin B

Lipodepsipeptide NMR structure Antibiotic glycosylation

Researchers studying bacterial cell wall synthesis often lack specific Lipid II-targeting probes. Enduracidin B, a major component of Enramycin, directly addresses this gap: - MurG/Lipid II inhibitor active against VRE (no cross-resistance with Vancomycin). - Low MIC vs. C. perfringens (0.05-1.6 µg/mL) for necrotic enteritis research. - Non-absorbed, gut-restricted profile; ideal feed additive reference standard. Supplied with full characterization data for analytical method development and QC applications.

Molecular Formula C107H138Cl2N26O31
Molecular Weight 2355.3 g/mol
Cat. No. B8261600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnduracidin B
Molecular FormulaC107H138Cl2N26O31
Molecular Weight2355.3 g/mol
Structural Identifiers
SMILESCC1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C2=CC=C(C=C2)O)C)CC3CNC(=N3)N)C4=CC(=C(C(=C4)Cl)O)Cl)CO)C5=CC=C(C=C5)O)CC6CNC(=N6)N)CCCNC(=O)N)C(C)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C(C)O)CCCN)C9=CC=C(C=C9)O)NC(=O)C(CC(=O)O)NC(=O)C=CC=CCCCCC(C)C
InChIInChI=1S/C107H138Cl2N26O31/c1-50(2)15-11-9-7-8-10-12-18-76(144)121-74(45-78(146)147)94(154)129-81-54(6)166-104(164)87(59-27-37-67(143)38-28-59)135-89(149)51(3)118-92(152)72(43-61-46-116-105(111)119-61)122-77(145)48-115-96(156)86(60-41-68(108)88(148)69(109)42-60)131-95(155)75(49-136)126-101(161)82(55-19-29-63(139)30-20-55)130-93(153)73(44-62-47-117-106(112)120-62)125-90(150)71(17-14-40-114-107(113)165)123-97(157)79(52(4)137)128-102(162)84(57-23-33-65(141)34-24-57)134-103(163)85(58-25-35-66(142)36-26-58)132-98(158)80(53(5)138)127-91(151)70(16-13-39-110)124-100(160)83(133-99(81)159)56-21-31-64(140)32-22-56/h8,10,12,18-38,41-42,50-54,61-62,70-75,79-87,136-143,148H,7,9,11,13-17,39-40,43-49,110H2,1-6H3,(H,115,156)(H,118,152)(H,121,144)(H,122,145)(H,123,157)(H,124,160)(H,125,150)(H,126,161)(H,127,151)(H,128,162)(H,129,154)(H,130,153)(H,131,155)(H,132,158)(H,133,159)(H,134,163)(H,135,149)(H,146,147)(H3,111,116,119)(H3,112,117,120)(H3,113,114,165)/b10-8+,18-12+
InChIKeyIPZGNBNNEDCXBK-KWKAUDIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enduracidin A Procurement Guide


Enduracidin A, the primary active constituent of the antibiotic complex Enramycin (also known as Enduracidin), is a 17-amino acid cyclic lipodepsipeptide produced by fermentation of *Streptomyces fungicidicus* [1]. It is characterized by a macrocyclic lactone core, a unique dichloro-hydroxyphenylglycine residue, and a C-terminal fatty acyl chain [2]. Enduracidin A is highly effective against a range of Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant *Staphylococcus aureus* (MRSA) and Vancomycin-Resistant *Enterococci* (VRE) [3]. While structurally related to the clinically-investigated antibiotic Ramoplanin, Enduracidin A lacks mannose glycosylation and has a distinct acyl chain length, leading to differences in target binding kinetics and physicochemical properties [4]. Its primary industrial and veterinary application is as a non-absorbed, gut-active feed additive for growth promotion and prevention of necrotic enteritis in poultry and swine [5].

Research Target Gram-positive bacteria, including MRSA and VRE
Mechanism Probe Lipid II transglycosylase inhibition studies
Veterinary Use Non-absorbed gut-active feed additive

Key Procurement Distinctions from Analogs


Substituting Enduracidin A with related cyclic peptides like Vancomycin, Bacitracin, or Ramoplanin introduces significant risk of functional or regulatory failure. Despite a shared class-level inhibition of peptidoglycan biosynthesis, the specific molecular target, site of action, and cross-resistance profile of Enduracidin A are unique [1]. While Enduracidin A and Ramoplanin both bind Lipid II, Enduracidin A shows a different kinetic preference for the transglycosylation step, which can alter bactericidal efficacy [2]. Critically, Enduracidin A demonstrates a lack of cross-resistance with Vancomycin, a feature not guaranteed with other Lipid II binders [3]. Furthermore, its distinct gastrointestinal non-absorption profile is essential for its regulatory approval and safety as an animal feed additive, a characteristic not shared with systemically absorbed glycopeptides like Vancomycin or nephrotoxic peptides like Bacitracin [4]. Direct substitution without comparative verification of these specific, quantifiable parameters is therefore scientifically and commercially unsound.

Attribute
Enduracidin A
Potential Substitute
Target step
Prefers transglycosylation over MurG
Ramoplanin: broader Lipid II binding
Cross-resistance
Active against VRE (no cross-resistance)
Vancomycin: VRE cross-resistance
Systemic exposure
Gut-localized, negligible absorption
Bacitracin: nephrotoxicity risk

Quantitative Evidence vs. Key Comparators


Lack of Glycosylation vs. Ramoplanin

Enduracidin A is structurally distinguished from its closest analog, Ramoplanin, by the absence of two D-mannose moieties and a difference in the fatty acyl chain length [1]. This structural difference directly impacts the compound's interaction with its Lipid II target, with kinetic assays demonstrating a preferential inhibition of the transglycosylation step over the MurG step, a preference that is more pronounced than for Ramoplanin [2].

Lack of glycosylation vs Ramoplanin
Head-to-head
No D-mannose; greater affinity for transglycosylase substrate over MurG substrate compared to Ramoplanin.
Reported kinetic preference may influence strain-specific potency.
Distinct tool compound context for transglycosylation studies.
Lipodepsipeptide NMR structure Antibiotic glycosylation Ramoplanin

Potency Against Clostridium perfringens

Enduracidin A demonstrates exceptional *in vitro* activity against *Clostridium perfringens*, the primary causative agent of necrotic enteritis in poultry. Its reported minimum inhibitory concentration (MIC) range of 0.05–1.6 μg/ml is notably lower (more potent) than that of several comparator antibiotics commonly used in veterinary medicine [1].

Potency against C. perfringens
Context-dependent
Enduracidin A MIC 0.05–1.6 μg/ml vs Bacitracin 0.5–50 μg/ml (up to 31-fold lower MIC).
Supports targeted feed formulation at low inclusion rates.
Cross-study comparison; strain panel variation may apply.
Necrotic enteritis Clostridium perfringens MIC Animal health

No Cross-Resistance with Vancomycin

A key quantitative differentiator for Enduracidin A is its demonstrated lack of cross-resistance with the clinically vital glycopeptide Vancomycin. Studies show Enduracidin A remains active against Vancomycin-Resistant *Enterococcus faecium* (VRE) with an MIC of 2 μg/ml, while Vancomycin is ineffective against these same strains (MIC > 32 μg/ml) [1]. This activity profile is corroborated by its efficacy against Methicillin-Resistant *Staphylococcus aureus* (MRSA) .

No cross-resistance with Vancomycin
Head-to-head
Active against VRE: Enduracidin A MIC 2 μg/ml vs Vancomycin >32 μg/ml (>16-fold difference).
Bypasses common glycopeptide resistance; reported alternative Lipid II binding mode.
Supports research on resistance-breaking cell wall inhibitors.
Antibiotic resistance Vancomycin-resistant Enterococci (VRE) Cross-resistance MRSA

Near-Complete Non-Absorption and Rapid Excretion Profile for Feed Applications

Enduracidin A exhibits a unique pharmacokinetic profile characterized by negligible oral absorption and rapid fecal excretion. In broiler chickens, 87-100% of an orally administered dose is recovered in feces within 6-12 hours [1]. This contrasts sharply with systemically absorbed antibiotics like Vancomycin, which require extensive withdrawal periods. Consequently, tissue residues of Enramycin in poultry remain well below the Japanese Maximum Residue Limit (MRL) of 30 ppb even with 0-hour withdrawal, a key regulatory and safety advantage [2].

Non-absorption & excretion profile
Context-dependent
87–100% fecal recovery within 6–12 h; tissue residues
Gut-localized exposure reported; supports residue compliance context.
Regulatory acceptance for in-feed use with minimal withdrawal times.
Pharmacokinetics Feed additive Withdrawal time MRL

Best-Fit Application Scenarios


Investigating Lipid II Binding to Overcome Resistance

Research laboratories focusing on the structural biology of bacterial cell wall synthesis should prioritize Enduracidin A over Vancomycin or Ramoplanin. Its activity against VRE (MIC = 2 μg/ml vs. Vancomycin MIC > 32 μg/ml) [1] and distinct binding site on Lipid II provide a unique probe to study alternative modes of transglycosylase inhibition that are not susceptible to common glycopeptide resistance modifications [2].

Prevention of Necrotic Enteritis in Poultry

Veterinary formulators and poultry producers should select Enduracidin A (Enramycin) for in-feed medication to control necrotic enteritis. Its low MIC against *C. perfringens* (0.05–1.6 μg/ml) ensures potent gut pathogen suppression at low inclusion rates [3]. This targeted activity minimizes perturbation of the broader microbiome compared to broader-spectrum alternatives like Bacitracin (MIC range 0.5–50 μg/ml against *Clostridium* spp.) [4].

Gut-Localized Therapeutic Development

Drug development programs seeking a model scaffold for non-absorbed, gut-restricted antibiotics should utilize Enduracidin A as a benchmark. Its pharmacokinetic profile—characterized by 87-100% fecal recovery within 6-12 hours and tissue residues below a 30 ppb MRL at 0-hour withdrawal [5]—provides a validated template for designing potent antimicrobials with a favorable safety profile and minimal risk of systemic adverse events or violative drug residues in food animals.

Application
Selection Property
Validation Focus
Lipid II binding & resistance studies
VRE-active Lipid II binder with distinct transglycosylase preference
Binding mode and transglycosylase inhibition pathway
Necrotic enteritis control in poultry
Low reported MIC against C. perfringens
Gut pathogen suppression and microbiome impact
Gut-restricted antibiotic development
Non-absorbed, rapid fecal excretion profile
Tissue residue below MRL; systemic safety endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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